Evidence Item 1: Regioselective N9 vs. N7 Alkylation Determines Chemotype and Biological Potential
The target compound is exclusively alkylated at the N9 position of the purine ring. This is in direct contrast to its N7-alkylated isomer, 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine (CAS 924904-12-1). A systematic study on this class of compounds confirms that N9 and N7 isomers are distinct products formed from the reaction of substituted chloropurines with α,α'-dichloroxylenes, and these isomers are evaluated as separate compound series with divergent biological outcomes [1].
| Evidence Dimension | Purine alkylation site (N9 vs. N7) |
|---|---|
| Target Compound Data | N9-substituted purine (CAS 669774-90-7) |
| Comparator Or Baseline | N7-substituted purine isomer (CAS 924904-12-1) |
| Quantified Difference | Positional isomerism leading to distinct chemical and biological properties, evaluated separately in anticancer assays |
| Conditions | Synthesis by alkylation of 2-amino-6-chloropurine with α,α'-dichloroxylenes |
Why This Matters
Procuring the incorrect N7 isomer will lead to failure in reproducing published biological data, as the two arechemotypes, not interchangeable intermediates.
- [1] Chen, L., Kode, N., Murthy, D., & Phadtare, S. (2005). N9- and N7-(Chloromethyl Phenymethyl)Chloropurine Derivatives from α, α'-Dichloroxylenes: Synthesis and Anticancer Activity. Medicinal Chemistry Research, 14(8-9), 445–474. View Source
